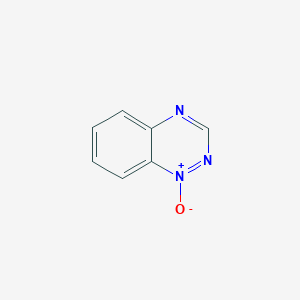![molecular formula C22H24N4O3 B14615532 1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol CAS No. 59663-59-1](/img/structure/B14615532.png)
1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with methoxyphenyl groups and a piperidin-4-ol moiety
Preparation Methods
The synthesis of 1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the triazine core, followed by the introduction of methoxyphenyl groups and the piperidin-4-ol moiety. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The methoxyphenyl groups can undergo substitution reactions with various reagents to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol can be compared with other similar compounds, such as:
1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-thiol: Features a thiol group in place of the hydroxyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
59663-59-1 |
|---|---|
Molecular Formula |
C22H24N4O3 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C22H24N4O3/c1-28-18-7-3-15(4-8-18)20-21(16-5-9-19(29-2)10-6-16)24-25-22(23-20)26-13-11-17(27)12-14-26/h3-10,17,27H,11-14H2,1-2H3 |
InChI Key |
MIOOFJQKJGSTBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
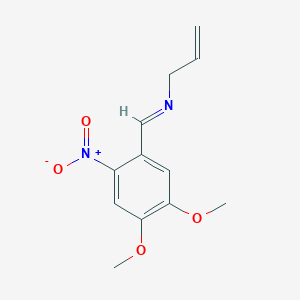
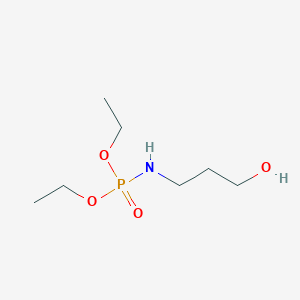

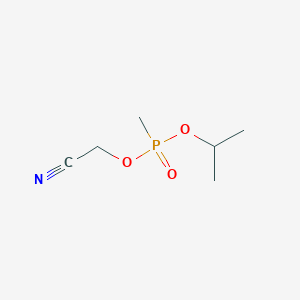
![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)

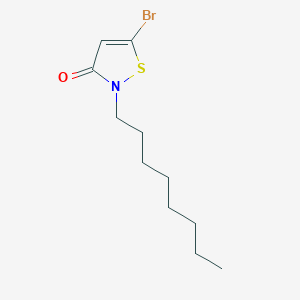
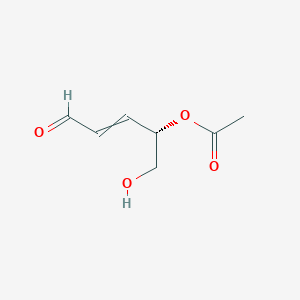
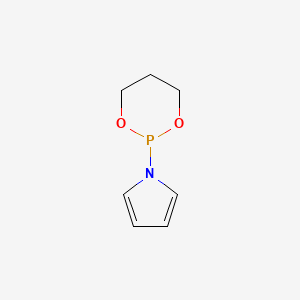
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)

